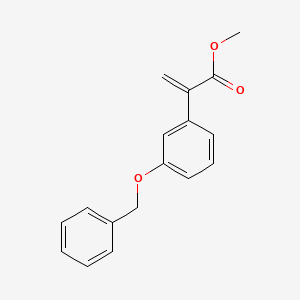

Methyl 2-(3-(benzyloxy)phenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(17(18)19-2)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSXQCXBUCLJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609598 | |

| Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556109-76-3 | |

| Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 3 Benzyloxy Phenyl Acrylate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of Methyl 2-(3-(benzyloxy)phenyl)acrylate reveals several logical bond disconnections that inform the primary synthetic routes. The structure features an acrylate (B77674) moiety attached to a benzyloxy-substituted phenyl ring. The most strategic disconnections target the C-C bonds that connect these two key fragments.

Two primary disconnection strategies emerge:

Disconnection of the Aryl-Alkene Bond (Cα-C_aryl): This is the most common and convergent approach. It breaks the bond between the phenyl ring and the α-carbon of the acrylate system. This strategy leads to two key synthons: a 3-(benzyloxy)phenyl component (such as an aryl halide) and a methyl acrylate equivalent. This disconnection is the foundation for cross-coupling reactions like the Heck reaction.

Disconnection of the Alkene Double Bond (Cα=Cβ): This approach dissects the acrylate double bond itself. This strategy is characteristic of condensation reactions. It leads to a 3-(benzyloxy)benzaldehyde precursor and a two-carbon unit that provides the rest of the acrylate structure, such as an active methylene (B1212753) compound like a malonic acid derivative. The Knoevenagel or Doebner-Knoevenagel condensation exemplifies this synthetic pathway. wikipedia.org

These two disconnection pathways represent the most synthetically viable and explored routes for constructing phenylacrylate systems.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex organic molecules. For this compound, both transition-metal-catalyzed and, more recently, metal-free catalytic systems offer powerful tools for its construction.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, specifically for coupling aryl or vinyl halides with alkenes using a palladium catalyst. chemrxiv.orgyoutube.com This reaction is highly suitable for the synthesis of this compound by coupling a 3-(benzyloxy)phenyl halide (iodide, bromide, or even chloride) with methyl acrylate. illinois.edu

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene (methyl acrylate) into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the desired phenylacrylate product and regenerates the active palladium(0) catalyst. youtube.com The choice of palladium precursor, ligand, base, and solvent is critical for optimizing reaction yield and selectivity. chemrxiv.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reactions

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | NaOAc | N/A | N/A | youtube.com |

| [PdCl(allyl)]₂ | CIL (Chiral Ionic Liquid) | K₂CO₃ | DMF | 70 | nih.gov |

| Pd(acac)₂ | BrettPhos | CsF | 1,4-dioxane | 150 | chemrxiv.org |

This table presents a generalized summary of conditions reported for Heck reactions and may not represent the optimized conditions for the specific synthesis of this compound.

Growing interest in green and sustainable chemistry has spurred the development of transition-metal-free synthetic methods to avoid the cost and potential toxicity of residual metals. mdpi.com For aryl-alkene bond formation, visible-light-induced photoredox catalysis has emerged as a powerful alternative. nih.gov These methods can generate (hetero)aryl radicals from readily available aryl halides, which then add to acrylamides or acrylates to form the desired product. nih.govresearchgate.net

These reactions often employ organic photosensitizers under mild conditions, offering a broad substrate scope and functional group tolerance. nih.govresearchgate.net While direct synthesis of this compound using these specific methods is not explicitly detailed in the provided sources, the principles can be readily applied. The strategy would involve the reaction of a 3-(benzyloxy)phenyl halide with methyl acrylate in the presence of an organic photocatalyst and a light source, such as a 390 nm LED. nih.govresearchgate.net

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. While this compound itself is achiral, the introduction of chirality into its precursors can lead to valuable stereochemically defined products. Asymmetric catalysis can be employed to achieve this.

One approach involves the asymmetric Heck reaction. The use of chiral ligands on the palladium catalyst can, in principle, control the facial selectivity of the alkene insertion, leading to enantiomerically enriched products if a prochiral olefin is used or if the reaction creates a new stereocenter. nih.gov For instance, the arylation of cyclic olefins has been shown to proceed with high enantioselectivity using palladium catalysts with chiral ligands. nih.gov

A more direct strategy involves the stereoselective synthesis of a chiral precursor. For example, a chiral diol can be synthesized via enzymatic cis-dihydroxylation of a benzoic acid derivative. This chiral scaffold can then undergo a palladium-catalyzed arylation in a diastereoselective manner, effectively transferring the stereochemical information to a new position on the molecule. chemrxiv.org Such a strategy could be adapted to create chiral precursors for subsequent conversion into optically active analogs of this compound.

Condensation Reactions for Acrylate Moiety Formation

Condensation reactions provide a classical yet powerful method for forming the α,β-unsaturated carbonyl system of the acrylate moiety.

The Knoevenagel condensation is the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This method is highly effective for synthesizing substituted acrylates.

In the context of this compound synthesis, the reaction would involve the condensation of 3-(benzyloxy)benzaldehyde with an active methylene compound like methyl cyanoacetate (B8463686) or diethyl malonate, typically catalyzed by a weak base such as piperidine (B6355638). wikipedia.orgchemrxiv.org A subsequent step of decarboxylation might be necessary if a malonic acid derivative is used, a variant known as the Doebner modification. wikipedia.org Research has shown that piperidine-catalyzed Knoevenagel condensation of 3-benzyloxybenzaldehyde (B162147) with 2-methoxyethyl cyanoacetate proceeds in high yield, demonstrating the viability of this route for closely related structures. chemrxiv.org

The reaction is versatile, and various catalysts have been developed to improve efficiency and environmental friendliness, including ionic liquids and organocatalysts, often allowing the reaction to proceed under mild, solvent-free conditions. organic-chemistry.orgniscpr.res.inmdpi.com

Table 2: Catalysts Used in Knoevenagel Condensation Reactions

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | 3-Benzyloxybenzaldehyde, 2-Methoxyethyl cyanoacetate | N/A | 95 | chemrxiv.org |

| [MeHMTA]BF₄ (Ionic Liquid) | Various aldehydes and active methylene compounds | Room Temperature | Excellent | niscpr.res.in |

| Piperidine-based polymeric networks | Curcumin, 4-Nitrobenzaldehyde | DMSO/methanol (B129727), 40 °C | up to 72 | mdpi.com |

This table summarizes various catalytic systems for the Knoevenagel condensation, highlighting the versatility of the reaction.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(benzyloxy)benzaldehyde |

| Methyl acrylate |

| Methyl cyanoacetate |

| Diethyl malonate |

| Malonic acid |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| Sodium acetate (NaOAc) |

| [PdCl(allyl)]₂ |

| Potassium carbonate (K₂CO₃) |

| Dimethylformamide (DMF) |

| Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) |

| BrettPhos |

| Cesium fluoride (B91410) (CsF) |

| 1,4-dioxane |

| Triethylamine (Et₃N) |

| Toluene (B28343) |

| Benzoic acid |

| Piperidine |

| 2-Methoxyethyl cyanoacetate |

| [MeHMTA]BF₄ (1-methyl-hexamethylenetetraminium tetrafluoroborate) |

| Curcumin |

| 4-Nitrobenzaldehyde |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Methanol |

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The creation of the carbon-carbon double bond in this compound is a critical step, often accomplished via olefination reactions. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this transformation, converting a carbonyl group into an alkene.

The synthesis typically starts with 3-(benzyloxy)benzaldehyde. sigmaaldrich.comnih.gov In the context of the HWE reaction, this aldehyde is reacted with a phosphonate (B1237965) ylide, such as a trialkyl phosphonoacetate. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies the purification process. orgsyn.orgorganic-chemistry.org This reaction generally exhibits excellent E-selectivity, leading predominantly to the trans-alkene isomer. organic-chemistry.org The choice of base, such as sodium hydride or sodium methoxide, is crucial for the formation of the ylide. organic-chemistry.org

The general reaction involves the condensation of an aldehyde with an active methylene compound to form the α,β-unsaturated carbonyl compound. smolecule.com For instance, the Knoevenagel condensation of 3-benzyloxybenzaldehyde with 2-methoxyethyl cyanoacetate, catalyzed by piperidine, is a known method for producing similar acrylate structures. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Olefination Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Nucleophilicity | Less nucleophilic | More nucleophilic, reacts with hindered ketones orgsyn.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easily removed by washing) organic-chemistry.org |

| Stereoselectivity | Can be tuned for Z or E-alkenes | Generally high E-selectivity organic-chemistry.org |

| Substrate | Aldehydes and ketones | Aldehydes and ketones |

Chemo-Selective Introduction and Manipulation of the Benzyloxy Group

The benzyloxy group serves as a crucial protecting group for the hydroxyl functionality on the phenyl ring during the synthesis. Its introduction and subsequent removal require chemo-selective methods to avoid unwanted side reactions.

Nucleophilic Substitution Reactions for Benzyloxy Installation

The installation of the benzyloxy group is typically achieved through a nucleophilic substitution reaction. smolecule.com This involves the reaction of 3-hydroxybenzaldehyde (B18108) with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the benzylic carbon, displacing the halide and forming the benzyl ether.

Common bases used for this Williamson ether synthesis include potassium carbonate or sodium hydroxide. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to facilitate the reaction.

Selective Deprotection Strategies for Benzylic Ethers

The removal of the benzyl protecting group is a key step in many synthetic pathways utilizing this compound as an intermediate. The choice of deprotection method depends on the presence of other functional groups in the molecule to ensure selectivity.

Several methods exist for the cleavage of benzyl ethers:

Catalytic Hydrogenolysis: This is a common and mild method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). It is often highly selective for the benzyl group.

Lewis Acids: Reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a wide range of other functional groups. organic-chemistry.org Ferric chloride (FeCl₃) has also been shown to be effective. researchgate.net

Oxidative Cleavage: In some cases, oxidative conditions can be used for debenzylation. colab.ws

It is important to select a deprotection strategy that is compatible with the acrylate moiety and any other sensitive functionalities present in the molecule. For instance, some reductive methods for debenzylation might also reduce the acrylate double bond if not carefully controlled. colab.ws

Table 2: Selective Deprotection Reagents for Benzyl Ethers

| Reagent System | Conditions | Selectivity Notes |

| H₂, Pd/C | Typically room temperature and atmospheric pressure | Can also reduce alkenes and alkynes. |

| BCl₃·SMe₂ | Dichloromethane or ether solvent | Tolerates silyl (B83357) ethers, esters, lactones, alkenes, and alkynes. organic-chemistry.org |

| FeCl₃, [Re(CO)₄Br]₂ | Catalytic, 50°C | Selective for benzylic esters over benzyl ethers in some cases. researchgate.net |

| NiCl₂/NaBH₄ | Methanol, room temperature | Can be selective for benzyl esters in the presence of benzyl ethers. |

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This includes the synthesis of acrylates, with a focus on reducing solvent use and energy consumption. rsc.org

Solvent-Free and Aqueous Media Synthetic Approaches

The use of organic solvents in chemical synthesis contributes significantly to chemical waste. Therefore, developing solvent-free or aqueous-based synthetic routes is a key goal of green chemistry. rsc.orgadhesion.kr

Solvent-Free Synthesis: Research has shown that some acrylate syntheses can be performed without a solvent, often with the aid of microwave irradiation or by using one of the reactants as the solvent. rsc.orgadhesion.kr For instance, solvent-free preparations of pressure-sensitive adhesives from acrylate monomers have been developed. google.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The Horner-Wadsworth-Emmons reaction has been successfully performed in aqueous media, sometimes with the aid of a phase-transfer catalyst. researchgate.net In some cases, the product precipitates from the aqueous reaction mixture, allowing for easy separation by filtration. researchgate.net The synthesis of waterborne acrylic resins via emulsion polymerization is a well-established industrial process. acs.org

Energy-Efficient and Microwave-Assisted Syntheses

Reducing energy consumption is another important aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields, often with lower energy input compared to conventional heating methods. chemicaljournals.comrsc.org

Microwave irradiation can significantly shorten reaction times for various steps in the synthesis of acrylate derivatives, from hours to minutes. chemicaljournals.comrsc.org This has been demonstrated in esterification, condensation, and deprotection reactions. chemicaljournals.comajrconline.org The uniform heating provided by microwaves can also lead to cleaner reactions with fewer side products. researchgate.net The application of microwave technology has been explored for the synthesis of various heterocyclic and other organic compounds, showcasing its broad applicability in creating more efficient synthetic protocols. nih.gov

Biocatalytic Transformations in Related Acrylate Synthesis

The synthesis of acrylate esters through enzymatic pathways represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. nih.govrsc.org While direct biocatalytic synthesis of this compound is not extensively documented in publicly available literature, a wealth of research on related acrylate compounds provides a strong foundation for understanding the potential biocatalytic routes to this target molecule. Enzymes, particularly lipases, have been widely employed to catalyze the formation of acrylate esters via transesterification and esterification reactions. jst.go.jpresearchgate.net

Lipases are hydrolases that function at the interface of lipid and water, catalyzing the hydrolysis of triglycerides. nih.gov However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis, such as esterification and transesterification. rsc.orgresearchgate.net This unique capability makes them ideal biocatalysts for producing specialty acrylates. The most frequently utilized lipase (B570770) for these transformations is the immobilized form of Candida antarctica lipase B (CALB), often known by its commercial name, Novozym 435. nih.govresearchgate.netmdpi.com Its robustness, broad substrate specificity, and high efficiency have made it a staple in the enzymatic synthesis of esters. nih.govmdpi.com

Research into the enzymatic synthesis of acrylates has explored various substrates and reaction conditions. Transesterification, which involves the transfer of an acyl group from a donor ester (like vinyl acrylate or methyl acrylate) to an alcohol, is often more efficient than direct esterification with acrylic acid. nih.gov Direct esterification can be slow, and high concentrations of acrylic acid may lead to enzyme inhibition. nih.gov The choice of solvent and control of water activity are critical parameters, with hydrophobic solvents generally favoring higher reaction rates. nih.gov For instance, diisopropyl ether (DIPE) has been shown to be a superior solvent compared to chloroform (B151607) (CHCl3) and tetrahydrofuran (B95107) (THF) in certain lipase-catalyzed transesterifications. researchgate.net

The structure of the alcohol substrate significantly influences the conversion rate. Studies on various linear and cyclic alcohols have demonstrated that steric hindrance around the hydroxyl group can impact the ease of conversion. For example, in one study, the ease of conversion for linear alcohols was in the order of n-octanol > n-hexanol > n-butanol. researchgate.net Importantly for the synthesis of this compound, research has shown that alcohols containing aromatic rings are viable substrates. Benzyl alcohol, which shares a structural motif with the benzyloxy group in the target molecule, has been successfully acylated with yields around 70-80%. researchgate.net This suggests that the active site of the lipase can accommodate planar aromatic rings, particularly when separated from the hydroxyl group by a methylene bridge. researchgate.net

The regioselectivity of lipases is another key advantage. In reactions with polyols or molecules with multiple hydroxyl groups, lipases like Novozym 435 can selectively acylate primary hydroxyl groups over secondary or tertiary ones. researchgate.net This selectivity is crucial for synthesizing specific monomer structures and avoiding unwanted byproducts.

Beyond lipases, other enzymes have been explored for specific acrylate syntheses. Cellulases and amylases, for example, have been used to catalyze the transglycosidation of acrylates with carbohydrates to produce sugar-based acrylate monomers. nih.govrsc.org While not directly applicable to the phenylacrylate backbone of the target molecule, this research highlights the broader potential of biocatalysis in creating functionalized acrylates from diverse starting materials.

The table below summarizes key findings from various studies on the biocatalytic synthesis of related acrylate esters, illustrating the types of enzymes, substrates, and conditions employed.

| Enzyme | Acyl Donor | Alcohol Substrate | Key Findings & Conditions | Conversion/Yield | Reference |

| Candida antarctica lipase B (Novozym 435) | Ethyl acrylate | 1-Octanol | Transesterification was an order of magnitude faster than direct esterification. Optimal water activity was 0.3. | - | nih.gov |

| Candida cylindracea lipase (CCL) | Vinyl acrylate | Benzyl alcohol | Benzyl alcohol was an adequate substrate. Diisopropyl ether (DIPE) was a suitable solvent. | ~70-80% | researchgate.net |

| Candida antarctica lipase B (Novozym 435) | Methyl acrylate | Various diols and triols | Regioselective acylation of primary hydroxyl groups. Reaction in 2-methyl-2-butanol (B152257) at 50°C. | Up to 70% (methyl acrylate) | researchgate.net |

| Rhizomucor miehei lipase (Lipozyme RM IM) | Methyl methacrylate (B99206) | Isosorbide (B1672297) | Highly regioselective synthesis of isosorbide 5-methacrylate. | 87% | researchgate.net |

| Pseudomonas cepacia lipase (Amano-PS) | Methyl methacrylate | Citronellol | DIPE was found to be the most suitable solvent. | - | researchgate.net |

| Amylase from Aspergillus niger | 2-Hydroxyethyl acrylate | Starch | Catalyzed the synthesis of 2-(α-glucosyloxy)-ethyl acrylate (Glc-α-EA). | - | rsc.org |

| Cellulase from Trichoderma reesei | 2-Hydroxyethyl acrylate | Cotton linters | Catalyzed transglycosidation to form 2-(β-glucosyloxy)-ethyl acrylate. | 5 wt% | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 3 Benzyloxy Phenyl Acrylate

Reactions Involving the α,β-Unsaturated Ester System

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack and the double bond reactive in cycloaddition reactions.

While specific studies on the Diels-Alder reactivity of methyl 2-(3-(benzyloxy)phenyl)acrylate are not extensively documented, its structural similarity to methyl acrylate (B77674) suggests it can function as a dienophile. Diels-Alder reactions involving methyl acrylate and various dienes, such as butadiene and cyclopentadiene, are well-established. rsc.orgmdpi.comresearchgate.net The reaction between 1-(p-substituted phenyl)buta-1,3-dienes and methyl acrylate, for instance, yields 2-arylcyclohex-3-enecarboxylates. rsc.org Theoretical studies on the Diels-Alder reaction between butadiene and methyl acrylate, sometimes catalyzed by Lewis acids like BF3, have been conducted to understand the reaction mechanism and stereoselectivity. mdpi.comresearchgate.net

1,3-Dipolar cycloaddition reactions represent another important class of reactions for α,β-unsaturated esters. Methyl acrylate is known to react with various 1,3-dipoles, including nitrones, azides, and azomethine ylides, to form five-membered heterocyclic rings. semanticscholar.orgmdpi.comfrontiersin.org For example, the reaction of 3-oxidopyraziniums with methyl acrylate can lead to the formation of 3,8-diazabicyclo[3.2.1]octan-2-ones. semanticscholar.org The regiochemistry of these additions is influenced by both steric and electronic factors of the reactants. semanticscholar.orgluisrdomingo.com Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the mechanisms and selectivities of these reactions. luisrdomingo.commdpi.com

Table 1: Examples of Cycloaddition Reactions with Methyl Acrylate Derivatives

| Diene/Dipole | Dienophile/Dipolarophile | Product Type | Reference |

| 1-(p-substituted phenyl)buta-1,3-diene | Methyl acrylate | 2-Arylcyclohex-3-enecarboxylate | rsc.org |

| Butadiene | Methyl acrylate | Cyclohexene carboxylate | mdpi.com |

| 3-Oxidopyrazinium | Methyl acrylate | 3,8-Diazabicyclo[3.2.1]octan-2-one | semanticscholar.org |

| Nitrile Oxides | Methyl acrylate | Isoxazoline | luisrdomingo.com |

| Azomethine Ylide | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Spirooxindole-pyrrolidine-benzothiazole | nih.gov |

This table presents examples of cycloaddition reactions with methyl acrylate and related compounds to illustrate the expected reactivity.

The polarized nature of the acrylate system makes this compound an excellent Michael acceptor. It can undergo conjugate addition with a wide variety of nucleophiles. Amines, for example, readily add to methyl acrylate to form β-amino esters. researchgate.netresearchgate.netnih.govwikipedia.org These reactions can be promoted by microwave irradiation, which has been shown to decrease reaction times and increase yields. researchgate.netnih.gov The addition of benzylamine (B48309) to methyl acrylate, for instance, yields methyl 3-(benzylamino)propanoate. researchgate.net

The Baylis-Hillman reaction, another important carbon-carbon bond-forming reaction, involves the reaction of an aldehyde with an activated alkene, such as an acrylate, in the presence of a nucleophilic catalyst like DABCO. While the primary product is a β-hydroxy-α-methylene ester, diadducts can sometimes form through a subsequent conjugate addition. nih.gov

The double bond of the α,β-unsaturated ester system can be selectively hydrogenated to yield the corresponding saturated ester, methyl 2-(3-(benzyloxy)phenyl)propanoate. Various catalysts can be employed for this transformation, with palladium-based catalysts being common for the hydrogenation of acrylates. cjps.org Nickel-molybdenum-aluminum composite metal oxide catalysts have also been developed for the hydrogenation of methyl acrylate to methyl propionate. mdpi.com

Furthermore, the ester functionality can be reduced. The use of sodium borohydride (B1222165) in a mixture of THF and methanol (B129727) is an effective method for reducing methyl esters of aromatic carboxylic acids to their corresponding primary alcohols. ias.ac.in This method offers selectivity, as it does not typically affect other functional groups like nitro groups or nitriles under the same conditions. ias.ac.in

Transformations of the Aromatic Ring System

The phenyl and benzyloxy rings of this compound are also sites for chemical modification, primarily through electrophilic substitution or modern C-H activation techniques.

The benzene (B151609) rings in the molecule can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator, while the acrylate-substituted phenyl ring is more complex. The acrylate group is generally deactivating due to its electron-withdrawing nature. In the case of methyl benzoate, nitration with nitric and sulfuric acid predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comyoutube.com This is because the ester group deactivates the ortho and para positions more than the meta position. libretexts.org Therefore, electrophilic substitution on the phenyl ring of this compound would be expected to favor substitution at the positions meta to the acrylate group. Conversely, the benzyloxy ring would direct incoming electrophiles to its ortho and para positions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Activating/Deactivating | Directing Effect | Reference |

| -OCH₂Ph (Benzyloxy) | Phenyl | Activating | Ortho, Para | libretexts.org |

| -C(CO₂Me)=CH₂ (Acrylate) | Phenyl | Deactivating | Meta | aiinmr.comlibretexts.org |

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering more atom-economical routes to complex molecules. While specific examples for this compound are not prevalent in the literature, the general principles of C-H activation can be applied. Palladium-catalyzed reactions, for instance, are widely used for the arylation, alkenylation, and carbonylation of C(sp²)-H bonds on aromatic rings. researchgate.net These methods often require a directing group to achieve regioselectivity. The carbonyl oxygen of the acrylate or the ether oxygen of the benzyloxy group could potentially serve as directing groups in such transformations. Research in this area continues to provide novel strategies for modifying aromatic systems. nih.gov

Reactivity of the Benzyloxy Ether Moiety

The benzyloxy ether group in this compound is a key site for chemical modification, allowing for both cleavage to reveal a phenolic hydroxyl group and various derivatization reactions.

Cleavage and Derivatization Reactions of the Benzyloxy Group

The cleavage of the benzyl (B1604629) ether to unmask the phenol (B47542) is a common transformation in organic synthesis. This deprotection can be achieved under various conditions, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Hydrogenolysis: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. This method is highly effective and generally provides clean reactions with high yields. youtube.com The process involves the reductive cleavage of the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene (B28343) as a byproduct. youtube.com

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers, although this method is less common due to its harshness and potential to affect other acid-sensitive functional groups. organic-chemistry.orgresearchgate.net

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to cleave p-methoxybenzyl ethers and has been reported to cleave simple benzyl ethers under photoirradiation. organic-chemistry.org Electrochemical methods have also been developed for the oxidative cleavage of benzylic C-N bonds, and similar principles could be applied to the C-O bonds in benzyl ethers. mdpi.com

The derivatization of the benzyloxy group itself is less common than its cleavage. However, electrophilic aromatic substitution reactions on the phenyl ring of the benzyloxy group are theoretically possible, provided the conditions are controlled to avoid cleavage of the ether linkage.

| Reagent/Condition | Reaction Type | Product(s) | Notes |

| H₂, Pd/C | Hydrogenolysis | Methyl 2-(3-hydroxyphenyl)acrylate, Toluene | Mild conditions, high yield. youtube.com |

| Strong Acid (e.g., HBr, HI) | Acid-catalyzed cleavage | Methyl 2-(3-hydroxyphenyl)acrylate, Benzyl halide | Harsh conditions, potential for side reactions. organic-chemistry.org |

| DDQ, light | Oxidative cleavage | Methyl 2-(3-hydroxyphenyl)acrylate, Benzaldehyde | Selective for benzylic ethers. organic-chemistry.org |

| Et₄NBF₄, TsOH·H₂O, MeCN/H₂O, electrolysis | Electrochemical oxidative cleavage | Methyl 2-(3-hydroxyphenyl)acrylate, Benzaldehyde | Metal-free conditions, based on analogous C-N bond cleavage. mdpi.com |

Oxidative Transformations (e.g., Epoxidation Studies)

The acrylate moiety of this compound is susceptible to oxidative transformations, most notably epoxidation of the carbon-carbon double bond. This reaction introduces a reactive oxirane ring, which can serve as a handle for further functionalization.

Peroxy Acid Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid byproduct. youtube.com This reaction is stereospecific, with the geometry of the alkene being retained in the epoxide product.

The general mechanism for the epoxidation of an alkene with a peroxy acid is as follows:

The alkene approaches the peroxy acid.

The π bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Simultaneously, the O-O bond of the peroxy acid breaks, and the proton from the hydroxyl group is transferred to the carbonyl oxygen of the peroxy acid.

A new C-O bond is formed on the other carbon of the original double bond, completing the epoxide ring.

In the context of this compound, epoxidation would yield Methyl 2-(3-(benzyloxy)phenyl)oxirane-2-carboxylate. The reactivity of the double bond towards epoxidation can be influenced by the electronic nature of the substituents on the phenyl ring.

| Oxidizing Agent | Reaction Type | Product | Mechanism |

| m-CPBA | Epoxidation | Methyl 2-(3-(benzyloxy)phenyl)oxirane-2-carboxylate | Concerted pericyclic reaction. youtube.com |

| Hydrogen peroxide, catalyst | Epoxidation | Methyl 2-(3-(benzyloxy)phenyl)oxirane-2-carboxylate | Catalytic cycle often involving a metal or other species. |

| Other peroxy acids (e.g., peroxyacetic acid) | Epoxidation | Methyl 2-(3-(benzyloxy)phenyl)oxirane-2-carboxylate | Similar to m-CPBA mechanism. youtube.com |

Rearrangement Reactions and Domino Processes

While specific rearrangement reactions involving this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for such transformations under appropriate conditions.

wiley-vch.deprimescholars.com-Wittig Rearrangement: Aryl benzyl ethers can undergo a wiley-vch.deprimescholars.com-Wittig rearrangement upon treatment with a strong base, such as an organolithium reagent. This reaction involves the deprotonation of the benzylic carbon, followed by a 1,2-migration of the aryl group to the carbanionic center, ultimately yielding a diarylmethanol derivative. For this compound, this would conceptually lead to a rearranged product where the phenyl ring of the benzyloxy group is directly attached to the methylene (B1212753) carbon of the original ether.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies on this compound are sparse. However, data from related acrylate systems can provide insights into the expected reaction rates and equilibria.

Determination of Reaction Rates and Activation Parameters

The rates of reactions involving acrylates are influenced by factors such as steric hindrance, electronic effects of substituents, and reaction conditions (temperature, solvent, catalyst). For instance, in the context of polymerization, the rate of propagation is a key kinetic parameter. Theoretical studies on the polymerization of various acrylates have been conducted to determine these rates.

For transformations involving the benzyloxy group, such as its cleavage, the reaction rate will depend on the chosen method. Hydrogenolysis is typically fast at room temperature, while acid-catalyzed cleavage may require elevated temperatures to proceed at a reasonable rate.

While specific activation parameters for reactions of this compound are not available, thermodynamic properties of related acrylates have been studied. These studies provide information on properties like excess molar volume and deviation in viscosity in binary mixtures, which can be correlated with intermolecular interactions. primescholars.com

Mechanistic Probes and Intermediate Trapping Experiments

Mechanistic probes and intermediate trapping are crucial for elucidating reaction pathways. In the context of reactions involving this compound, these techniques could be employed to understand the nature of transient species.

Intermediate Trapping in Michael Additions: The acrylate moiety is a Michael acceptor, and its reaction with nucleophiles proceeds through an enolate intermediate. This intermediate can be trapped by electrophiles other than a proton, providing evidence for its formation. For example, in a Michael addition of a thiol to an acrylate, the intermediate enolate can be trapped by silylating agents.

Radical Trapping: In reactions that may proceed through a radical mechanism, such as certain oxidative transformations or polymerization initiation, radical trapping agents can be used. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that can intercept and deactivate transient radical intermediates, thereby inhibiting the reaction and providing evidence for a radical pathway.

Crossover Experiments: To determine if a reaction is intramolecular or intermolecular, crossover experiments can be performed. For a potential rearrangement reaction, reacting a mixture of two similar but isotopically labeled or differently substituted substrates would lead to mixed products if the mechanism is intermolecular, whereas only the directly rearranged products would be observed in an intramolecular process.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 3 Benzyloxy Phenyl Acrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the types and numbers of different atoms. For Methyl 2-(3-(benzyloxy)phenyl)acrylate, the ¹H NMR spectrum would show distinct signals for the vinylic protons, the two aromatic rings, the benzylic methylene (B1212753) protons, and the methyl ester protons. oregonstate.edu The ¹³C NMR spectrum would similarly show characteristic peaks for the carbonyl, vinylic, aromatic, ether, and methyl carbons. organicchemistrydata.org

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. nih.gov For the target molecule, COSY would show correlations between the protons on the 3-substituted phenyl ring and between the protons on the benzyl (B1604629) group's phenyl ring. Crucially, it would also confirm the coupling between the two geminal vinylic protons of the acrylate (B77674) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). nih.gov This technique allows for the unambiguous assignment of each proton signal to its attached carbon atom, for example, linking the vinylic proton signals to the vinylic carbon signals.

The methyl protons of the ester group to the ester carbonyl carbon and the ester oxygen-bound carbon.

The benzylic methylene protons (-OCH₂Ph) to the carbons of both the benzyl group's phenyl ring and the 3-substituted phenyl ring, confirming the ether linkage.

The vinylic protons to the ester carbonyl carbon and the attached aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. erpublications.com This is valuable for determining stereochemistry and conformation. For instance, NOESY could reveal spatial proximity between the benzylic protons and the protons at the 2- and 4-positions of the 3-substituted phenyl ring.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predicted based on typical chemical shift values for the constituent functional groups. oregonstate.educhemicalbook.comresearchgate.netwisc.eduucl.ac.uk

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~167 |

| =CH₂ | ~5.8 - 6.4 (2H, two doublets) | ~126 |

| C=CH₂ | - | ~138 |

| C1' (C-O) | - | ~159 |

| C3' (C-C=) | - | ~139 |

| Aromatic C-H (benzyloxy) | ~7.3 - 7.5 (5H, multiplet) | ~127-129 |

| Aromatic C-H (phenylacrylate) | ~6.9 - 7.4 (4H, multiplet) | ~115-130 |

| C-ipso (benzyloxy) | - | ~137 |

| -OCH₂- | ~5.1 (2H, singlet) | ~70 |

| -OCH₃ | ~3.8 (3H, singlet) | ~52 |

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid form. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can differentiate between crystalline polymorphs and amorphous forms of a compound. acs.org Polymorphs, which are different crystalline arrangements of the same molecule, can have distinct ¹³C chemical shifts due to differences in molecular packing and intermolecular interactions. Although no specific ssNMR studies on this compound have been reported, this technique would be the definitive method to characterize its solid-state structure, identify potential polymorphism, and study its molecular dynamics in the solid phase.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weight and deducing molecular structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of the elemental composition and the determination of a unique molecular formula. beilstein-journals.org For this compound, the molecular formula is C₁₇H₁₆O₃.

Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass (Monoisotopic) |

| C₁₇H₁₆O₃ | 268.10994 |

| [M+H]⁺ | 269.11722 |

| [M+Na]⁺ | 291.09919 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented by collision with an inert gas, and the resulting fragment (product) ions are analyzed. This provides detailed structural information that confirms the connectivity of the molecule. nih.gov The fragmentation of protonated this compound, [M+H]⁺, would be expected to follow pathways dictated by the stability of the resulting fragments. The benzyloxy group is particularly informative. acs.orgresearchgate.net

Key fragmentation pathways would likely include:

Cleavage of the benzyl-oxygen bond: This is often a dominant pathway for benzyl ethers, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govmiamioh.edu

Cleavage of the aryl-oxygen bond: Loss of the entire benzyloxy group can also occur.

Fragmentations of the acrylate chain: Loss of the methoxy (B1213986) group (-OCH₃) or methanol (B129727) (-CH₃OH) from the ester is a common fragmentation.

Predicted MS/MS Fragments for [M+H]⁺ of this compound

| Predicted m/z | Proposed Fragment Formula | Proposed Lost Neutral Fragment |

| 177.055 | [C₁₀H₉O₂]⁺ | C₇H₈ (Toluene) |

| 161.024 | [C₉H₅O₃]⁺ | C₈H₁₂ |

| 91.054 | [C₇H₇]⁺ | C₁₀H₉O₃ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification. erpublications.com

For this compound, the key functional groups would produce distinct signals:

Ester Group: A very strong C=O stretching band is expected in the IR spectrum. spectroscopyonline.com

Alkene Group: The C=C stretch would be visible in both IR and Raman spectra. This band is often stronger in Raman spectra. nih.govpolymer-korea.or.kr

Ether Linkage: The C-O-C stretching vibrations of the benzyloxy ether would produce strong bands in the fingerprint region of the IR spectrum.

Aromatic Rings: C=C stretching vibrations within the rings appear in the 1600-1450 cm⁻¹ region, while C-H stretching bands appear above 3000 cm⁻¹.

Predicted IR and Raman Bands for this compound Based on typical vibrational frequencies for the constituent functional groups. nih.govscielo.brchemicalbook.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Medium-Strong |

| C-H Stretch | Alkene (=CH₂) | 3080 - 3020 | Medium | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2980 - 2850 | Medium | Medium |

| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 | Strong | Medium-Weak |

| C=C Stretch | Alkene | 1640 - 1620 | Medium | Strong |

| C=C Stretch | Aromatic | 1600, 1580, 1450 | Medium-Strong | Medium-Strong |

| C-O Stretch | Ether & Ester | 1300 - 1000 | Strong | Weak |

X-Ray Crystallography for Definitive Three-Dimensional Structure and Intermolecular Interactions

In a typical single-crystal X-ray diffraction experiment, crystallographic data would be collected and refined to yield a detailed structural model. The resulting data for a hypothetical crystal of this compound is illustrated in the table below, based on values observed for analogous compounds. nih.govnih.govnih.gov

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₁₇H₁₆O₃ | The elemental composition of the molecule. |

| Formula Weight | 268.31 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequent centrosymmetric space group. |

| a (Å) | 15.5 Å | Unit cell dimension. |

| b (Å) | 6.0 Å | Unit cell dimension. |

| c (Å) | 18.2 Å | Unit cell dimension. |

| β (°) | 98.5° | The angle of the monoclinic cell. |

| V (ų) | 1670 ų | The volume of the unit cell. |

The structure of a related compound, (E)-Methyl 2-benzyl-3-o-tolylacrylate, shows that the methyl acrylate moiety is essentially planar and adopts an extended E-configuration. nih.gov The dihedral angle between the acrylate unit's mean plane and the phenyl ring is significant, often approaching orthogonality, for instance, at 81.40 (6)°. nih.gov Similarly, in (2E)-Methyl 2-(7-benzyloxy-1-naphthyl)-3-methoxyacrylate, the dihedral angle between the phenyl and naphthalene (B1677914) ring systems is 86.10 (10)°. researchgate.net These findings suggest that in this compound, the phenyl and benzyl rings would also likely be oriented at a significant dihedral angle to minimize steric hindrance.

The title compound, this compound, is achiral. However, if a chiral center were introduced, for example through asymmetric hydrogenation of the acrylate double bond, X-ray crystallography would be the gold-standard for determining the absolute configuration of the resulting enantiomers.

The primary method for this determination involves the phenomenon of anomalous dispersion. When using an X-ray source with a wavelength near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are no longer equal.

The most common metric used to assign the correct absolute structure is the Flack parameter. researchgate.net This parameter is refined against the diffraction data; a value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct. For instance, in a study of (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one, the refinement of the Flack parameter to 0.0 (2) unambiguously confirmed the S configuration at both chiral centers. researchgate.net This methodology provides a definitive and reliable assignment of stereochemistry without the need for a reference chiral center within the molecule.

The way individual molecules of a compound pack together in a crystal lattice defines its supramolecular assembly. This packing is governed by a network of non-covalent intermolecular interactions. For derivatives of this compound, these interactions are critical in stabilizing the crystal structure.

Studies on analogous acrylate compounds have identified several key interactions:

C—H···O Hydrogen Bonds: In the crystal structure of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate, intermolecular C—H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov The oxygen atoms of the acrylate's carbonyl group are common acceptors in such interactions.

C—H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also prevalent. In (E)-Methyl 2-benzyl-3-o-tolylacrylate, the crystal packing is stabilized by a C–H···π interaction between a methyl hydrogen atom and a benzene (B151609) ring of an adjacent molecule. nih.gov

π-π Stacking: Interactions between the aromatic rings (phenyl and benzyl groups) can further stabilize the crystal lattice, often in an offset or parallel-displaced arrangement to minimize electrostatic repulsion.

These interactions collectively guide the molecules to form higher-order structures, such as sheets or stacked layers. nih.govresearchgate.net The analysis of these supramolecular motifs is crucial for understanding the material's physical properties.

Table 2: Common Intermolecular Interactions in Phenyl Acrylate Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Assembly |

|---|---|---|---|---|

| C—H···O | Aromatic/Aliphatic C-H | Carbonyl Oxygen (O=C) | 2.2 - 2.8 (H···O) | Dimer formation, network stabilization nih.gov |

| C—H···π | Aromatic/Aliphatic C-H | Phenyl/Benzyl Ring (π-system) | 2.5 - 3.0 (H···Cg*) | Linking molecules, stabilizing layers nih.gov |

| π-π Stacking | Phenyl/Benzyl Ring | Phenyl/Benzyl Ring | 3.3 - 3.8 (Cg···Cg) | Formation of stacked columns or layers |

Cg refers to the centroid of the aromatic ring.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess and Stereochemical Studies

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. cas.cz These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. researchgate.net For a chiral derivative of this compound, these techniques would be invaluable.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores near the chiral center. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quantitative analysis.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve shows the cumulative effect of all chromophores in the molecule. leidenuniv.nl The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), can be used to correlate the stereochemistry of unknown compounds with those of known configuration. researchgate.net

For a new chiral derivative, absolute configuration can often be assigned by comparing the experimental CD or ORD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). researchgate.net

Table 3: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative

| Technique | Parameter | Illustrative Value | Application |

|---|---|---|---|

| CD | Wavelength (λ_max) | 285 nm | Corresponds to an electronic transition of a chromophore. |

| Molar Ellipticity (Δε) | +15 M⁻¹cm⁻¹ | Sign and magnitude relate to stereochemistry. | |

| Proportional to enantiomeric excess. | |||

| ORD | Wavelength (λ) | 589 nm (D-line) | Standard wavelength for specific rotation measurement. |

| Specific Rotation ([α]) | -45 deg·cm³·g⁻¹·dm⁻¹ | Characterizes the bulk optical activity. |

The combination of these chiroptical techniques provides a robust, non-destructive method for both determining the optical purity and deducing the absolute stereochemistry of chiral derivatives of this compound.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-Methyl 2-benzyl-3-o-tolylacrylate |

| (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate |

| (2E)-Methyl 2-(7-benzyloxy-1-naphthyl)-3-methoxyacrylate |

| (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one |

| 3-methylcyclohexanone |

Theoretical and Computational Chemistry Investigations of Methyl 2 3 Benzyloxy Phenyl Acrylate

Electronic Structure and Molecular Orbital Theory Studies (e.g., DFT)

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. nih.govdoaj.org These orbitals have discrete energy levels, with the most important being the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.gov

For a molecule like Methyl 2-(3-(benzyloxy)phenyl)acrylate, DFT calculations would reveal the influence of the benzyloxy and acrylate (B77674) groups on the electronic properties of the phenyl ring. The electron-donating or -withdrawing nature of these substituents would affect the energy of the frontier orbitals and the reactivity of the molecule.

Table 1: Illustrative Frontier Orbital Energies from DFT Studies on Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A1) | -3.91 | 2.22 | 6.13 | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A2) | -3.575 | 2.365 | 5.94 | biointerfaceresearch.com |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | -8.72 | -5.55 | 3.17 | biotech-asia.org |

| Alpidem | -6.0316 (B3LYP) | -1.2365 (B3LYP) | 4.7951 | nih.gov |

This table presents data from computational studies on various molecules to illustrate the typical outputs of DFT calculations. These values are not for this compound but serve as representative examples.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

Elucidation of Reaction Pathways and Selectivity Origins

For this compound, computational modeling could be used to investigate various reactions, such as its polymerization or its behavior in cycloaddition reactions. DFT studies on the dimerization of methyl methacrylate (B99206), for example, have successfully elucidated different possible reaction channels and identified the most energetically favorable pathways. rsc.org Such studies can explain the origins of regioselectivity and stereoselectivity by comparing the activation energies of different reaction routes.

Prediction of Reactivity and Stereochemical Outcomes

By calculating the energy barriers for different reaction pathways, computational models can predict the major products and the stereochemical outcomes of a reaction. For instance, in the free-radical polymerization of acrylates, DFT calculations have been used to model the tacticity (the stereochemical arrangement of chiral centers in a polymer). These studies have successfully predicted the syndiotactic/isotactic ratio for polymers like poly(methyl methacrylate). ugent.beresearchgate.net Similar studies on this compound would provide valuable predictions about its polymerization behavior.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

For phenyl acrylate derivatives, a common feature is an extended E-conformation of the methyl acrylate substituent, with torsion angles close to 180 degrees. nih.govdntb.gov.uaresearchgate.net The orientation of the phenyl ring relative to the acrylate plane is also a significant conformational feature. In a related compound, (E)-Methyl 2-benzyl-3-o-tolylacrylate, the methyl acrylate unit is essentially planar and forms a dihedral angle of 81.40 (6)° with the phenyl ring. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, revealing how the molecule flexes, and vibrates. This is particularly useful for understanding the behavior of larger, more flexible molecules and their interactions with their environment, such as a solvent or a surface. arxiv.orgnih.gov For this compound, MD simulations could reveal the preferred conformations in different solvents and provide insights into its macroscopic properties.

In Silico Prediction of Molecular Interactions (non-biological target binding)

In silico methods are widely used to predict how a molecule will interact with other chemical species or materials. Molecular docking, a common technique, predicts the preferred orientation and binding affinity of one molecule to another. researchgate.net While often used in drug discovery to model binding to biological targets like proteins, it can also be applied to understand interactions with non-biological entities.

For this compound, these methods could be used to study its interaction with surfaces, nanoparticles, or other monomers in the initial stages of polymerization. For example, understanding the interaction with a catalyst surface could provide insights into heterogeneous catalysis mechanisms. Research on other compounds has shown that in silico modeling can effectively predict binding affinities and interaction modes. biotech-asia.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecules.

For a series of substituted phenylacrylates, a QSRR model could be developed to predict their reactivity in a specific reaction, such as their polymerization rate or their susceptibility to nucleophilic attack. The descriptors used in such a model could include quantum chemical parameters like HOMO/LUMO energies, dipole moment, and partial atomic charges, which are calculated using methods like DFT. While no specific QSRR studies on this compound were found, the methodology has been successfully applied to other classes of compounds, such as substituted phenols, to predict their properties. dntb.gov.ua

Applications of Methyl 2 3 Benzyloxy Phenyl Acrylate in Complex Chemical Synthesis

Building Block for Natural Product Total Synthesis

The scaffold of Methyl 2-(3-(benzyloxy)phenyl)acrylate is reminiscent of motifs found in numerous biologically active natural products. The presence of the phenyl and acrylate (B77674) groups provides a foundation that is central to several classes of secondary metabolites, making it an attractive starting material for their total synthesis.

Role in the Synthesis of Phenylpropanoid and Styryl-Related Scaffolds

Phenylpropanoids are a large and diverse family of natural products synthesized by plants from the amino acid phenylalanine. wikipedia.org They are characterized by a C6-C3 skeleton, consisting of a phenyl ring attached to a three-carbon chain, a structure inherent to this compound. wikipedia.org This compound serves as a key precursor for constructing more complex phenylpropanoid and styryl-containing molecules.

The general phenylpropanoid pathway generates a vast array of secondary metabolites, and the core structure of this compound provides a direct entry point into this chemical space. researchgate.net The acrylate portion can be chemically modified through various reactions, including reduction, oxidation, or conjugate addition, to generate the different side-chain patterns observed in natural phenylpropanoids like lignans, coumarins, and flavonoids. wikipedia.orgresearchgate.net The benzyloxy group acts as a protecting group for a phenolic hydroxyl, a common feature in many phenylpropanoids. This protection allows chemists to perform reactions on other parts of the molecule without affecting the sensitive phenol (B47542), which can be deprotected in a later synthetic step to yield the final natural product.

Furthermore, its structure is suitable for participating in ene reactions, which are versatile for creating complex molecular architectures found in many natural products. mdpi.com For instance, the synthesis of compounds like (E)-methyl 3-methoxy-2-{2-[(3-(E)-styrylphenoxy)methyl]phenyl}acrylate demonstrates how acrylate-based structures are used to build styryl-related scaffolds, highlighting the utility of this class of compounds in synthetic chemistry. google.com

Table 1: Structural Features of this compound and Synthetic Relevance

| Structural Feature | Chemical Group | Relevance in Synthesis |

| C6-C3 Backbone | Phenyl ring + Acrylate tail | Core scaffold for all phenylpropanoids. wikipedia.org |

| Michael Acceptor | α,β-Unsaturated Ester | Allows for conjugate addition reactions to build complexity. |

| Protected Phenol | Benzyloxy Group | Enables selective reactions on other parts of the molecule before final deprotection to reveal the natural phenolic structure. |

| Aromatic Core | Phenyl Ring | Can be further functionalized via electrophilic aromatic substitution. |

Precursor to Structurally Diverse Alkaloids and Polyketides

While not a direct biological precursor, this compound is a valuable synthetic precursor for constructing alkaloids and polyketides. These natural product classes often feature aromatic rings and carbon chains derived from acetate (B1210297) units, which can be synthetically mimicked using the acrylate's reactivity.

Polyketide synthases (PKSs) are enzymes that produce a wide array of secondary metabolites by condensing simple starter and extender units. nih.gov Aromatic polyketides, in particular, undergo a series of cyclization reactions to form their characteristic ring systems. nih.gov The structure of this compound provides a pre-formed aromatic ring and a reactive chain that can be elaborated and cyclized to form polyketide-like structures. The acrylate moiety can act as a dienophile in Diels-Alder reactions or as a Michael acceptor for intramolecular cyclizations, which are key steps in the synthesis of many polyketides.

In the context of alkaloid synthesis, the compound's framework can be integrated into more complex nitrogen-containing scaffolds. For example, modern synthetic strategies have shown that type III PKSs can accept synthetic, nitrogen-containing starter substrates to produce novel polyketide-alkaloid hybrid molecules. researchgate.net A synthetic building block like this compound could be modified to incorporate nitrogen and then used in biomimetic syntheses to generate unique alkaloid structures. Its versatility allows it to serve as a foundational element upon which the intricate and diverse architectures of alkaloids and polyketides can be built.

Intermediate in the Synthesis of Functional Organic Materials

The reactivity of the acrylate group and the stability of the benzyloxyphenyl moiety make this compound an excellent candidate for the development of advanced organic materials with tailored properties.

Monomer for Specialty Polymer and Resin Development

This compound can function as a specialty monomer in polymerization reactions to create polymers and resins with specific functionalities. smolecule.com The acrylate group is highly susceptible to free-radical polymerization, allowing it to be incorporated into polymer chains. nih.gov Unlike common bulk monomers such as methyl methacrylate (B99206) (MMA) or butyl acrylate, the presence of the bulky and rigid benzyloxyphenyl side group can impart unique properties to the resulting polymer. gantrade.com

These properties can include:

High Refractive Index: The aromatic rings in the side chain can increase the refractive index of the polymer, making it suitable for optical applications such as specialty lenses or coatings for optical films. google.com

Enhanced Thermal Stability: The rigid aromatic structure can raise the glass transition temperature (Tg) of the polymer compared to polymers made from simple alkyl acrylates, leading to materials with better heat resistance.

Tunable Hydrophobicity: The large, nonpolar benzyloxyphenyl group contributes to the hydrophobicity of the polymer, which can be useful for creating water-resistant coatings and materials.

The use of specialty acrylate monomers is a common strategy to fine-tune the properties of polymers for specific applications, such as pressure-sensitive adhesives or architectural coatings. researchgate.net By copolymerizing this compound with other monomers, material scientists can precisely control the final properties of the material.

Table 2: Comparison of Acrylate Monomers in Polymerization

| Monomer | Key Structural Feature | Typical Polymer Property | Potential Application |

| Methyl Methacrylate | Small methyl ester | Hard, transparent (high Tg) | Acrylic glass (PMMA) nih.gov |

| Butyl Acrylate | Flexible butyl ester | Soft, tacky (low Tg) | Adhesives, sealants researchgate.net |

| This compound | Bulky benzyloxyphenyl group | High refractive index, thermal stability | Specialty optical resins, high-performance coatings smolecule.comgoogle.com |

Precursor for Advanced Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. This compound is an excellent precursor for molecules designed to self-assemble into such architectures. The key to this application lies in its aromatic nature and the potential for introducing hydrogen-bonding capabilities.

The two phenyl rings in the molecule (one from the acrylate substituent and one from the benzyl (B1604629) protecting group) can participate in π-π stacking interactions. researchgate.net These interactions are a primary driving force for the self-assembly of aromatic molecules into ordered structures like columns or sheets. Furthermore, after the polymerization or as a standalone molecule, the benzyl protecting group can be chemically removed to expose a phenolic hydroxyl group. This hydroxyl group can then form strong, directional hydrogen bonds, providing another powerful tool for controlling self-assembly. Materials derived from phenylpropanoids have been observed to undergo molecular aggregation leading to properties like self-thickening, which is a manifestation of supramolecular interactions. mdpi.com By designing molecules based on this scaffold, it is possible to create liquid crystals, gels, and other ordered materials driven by a combination of π-π stacking and hydrogen bonding.

Precursor for Synthetic Research Chemical Probes

Chemical probes are small molecules used to study biological processes within cells or organisms. This compound serves as an excellent starting point for the synthesis of such probes due to its inherent reactivity and modifiable structure. smolecule.com

The acrylate moiety is a key feature, as it is a Michael acceptor. This electrophilic group can react covalently with nucleophilic residues (like cysteine) on proteins. This reactivity allows for the design of activity-based protein profiling (ABPP) probes, which can be used to label specific enzymes in their active state.

Moreover, the structure provides multiple handles for modification:

The Benzyloxy Group: This group can be deprotected to reveal a phenol. This phenol can be a crucial recognition element for a target protein or can be used as a point of attachment for other functional groups, such as a fluorescent reporter (e.g., a fluorophore) or an affinity tag (e.g., biotin), which are necessary for visualizing or isolating the protein target.

The Aromatic Ring: The phenyl ring can be further substituted to fine-tune the probe's selectivity, solubility, or cell permeability.

By leveraging these features, chemists can develop probes based on the this compound scaffold to investigate enzymes involved in specific metabolic pathways, such as those that process aromatic polyketides, or to explore other biological targets. nih.gov The compound's versatility makes it a valuable platform for creating customized tools for chemical biology research. smolecule.com

Scaffold for the Construction of Diverse Heterocyclic Compounds

The reactivity of the acrylate moiety in this compound is central to its application as a scaffold for building heterocyclic rings. The electron-deficient double bond is an excellent Michael acceptor and can participate in a variety of cyclization and condensation reactions. nih.govresearchgate.net While direct synthetic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are analogous to well-known precursors for heterocyclic synthesis. Based on the established reactivity of phenylacrylates and related α,β-unsaturated carbonyl compounds, this compound is a highly promising starting material for generating important heterocyclic families such as pyrazolines and pyrimidines.

The most common approach to synthesizing 2-pyrazolines involves the cyclocondensation of α,β-unsaturated ketones or esters with hydrazine (B178648) and its derivatives. chim.itrevistabionatura.org In a typical reaction, the hydrazine would initially react with the ester, followed by a cyclization step involving the double bond to form the five-membered pyrazoline ring. researchgate.netnih.govasianpubs.org This method is highly efficient for creating 1,3,5-trisubstituted pyrazolines, which are a class of compounds investigated for a wide range of biological activities. researchgate.net

Similarly, the synthesis of pyrimidine (B1678525) rings can be achieved by reacting α,β-unsaturated carbonyl compounds with amidines, such as guanidine (B92328) or thiourea. researchgate.netresearchgate.net The reaction proceeds through an initial Michael addition followed by cyclization and dehydration to furnish the substituted pyrimidine core. This strategy is foundational in medicinal chemistry for accessing compounds with potential therapeutic applications, including acaricidal and fungicidal agents. nih.govnih.gov

The following table summarizes potential heterocyclic systems that could be derived from this compound based on analogous reactions.

Table 1: Potential Heterocyclic Synthesis from this compound

| Target Heterocycle | Co-Reagent | Key Reaction Type | Potential Product Skeleton |

| Pyrazoline | Hydrazine Hydrate | Condensation-Cyclization | 3-(Methoxycarbonyl)-5-(3-(benzyloxy)phenyl)pyrazoline |

| N-Phenylpyrazoline | Phenylhydrazine | Condensation-Cyclization | 1-Phenyl-3-(methoxycarbonyl)-5-(3-(benzyloxy)phenyl)pyrazoline |

| Pyrimidinone | Urea | Michael Addition-Cyclization | 4-(3-(Benzyloxy)phenyl)-6-oxo-1,2,3,6-tetrahydropyrimidine-2-carboxylate |

| Thio-pyrimidine | Thiourea | Michael Addition-Cyclization | 4-(3-(Benzyloxy)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Coumarin (after hydrolysis and de-benzylation) | Oxidizing Agent (e.g., PIDA/I₂) | Oxidative Cyclization | 7-Hydroxycoumarin-4-carboxylic acid |

This table presents hypothetical products based on established synthetic routes for analogous phenylacrylate precursors. asianpubs.orgresearchgate.netresearchgate.net

Design and Synthesis of New Ligands and Catalysts

The structure of this compound is ideally suited for its transformation into a chelating ligand. The key step in this application is the deprotection of the benzyloxy group to reveal a phenolic hydroxyl group, yielding Methyl 2-(3-hydroxyphenyl)acrylate. This derivative possesses two suitably positioned oxygen atoms—the phenolic oxygen and the carbonyl oxygen of the ester group—which can act as a bidentate O,O'-donor ligand to coordinate with a variety of transition metal ions.

The synthesis of coordination complexes from ligands containing hydroxyl and carbonyl functionalities is a well-established field. nih.govresearchgate.net Morita-Baylis-Hillman adducts, which are β-hydroxy-α,β-unsaturated esters and thus structurally related to the deprotected form of the title compound, have been successfully used to synthesize complexes with metals like Cr(III), Co(III), Ni(II), Mn(II), and Cu(II). nih.govresearchgate.netmdpi.com These studies demonstrate the capacity of the hydroxyl and ester groups to form stable chelate rings with metal centers.

The coordination of Methyl 2-(3-hydroxyphenyl)acrylate to a metal ion would likely involve the deprotonated phenolic oxygen and the carbonyl oxygen, forming a stable six-membered chelate ring. The resulting metal complexes could exhibit interesting catalytic properties or serve as building blocks for more complex supramolecular structures. The specific geometry of the complex—such as tetrahedral, square planar, or octahedral—would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-metal interaction. mdpi.com For instance, a 2:1 ligand-to-metal ratio with a metal like Cu(II) or Ni(II) could lead to the formation of neutral, square planar, or tetrahedral complexes.

The table below outlines the potential for Methyl 2-(3-hydroxyphenyl)acrylate to act as a ligand in forming transition metal complexes.

Table 2: Potential Metal Complexes with Methyl 2-(3-hydroxyphenyl)acrylate as a Ligand

| Metal Ion | Potential Formula (2:1 Complex) | Coordinating Atoms | Proposed Geometry |

| Copper(II) | [Cu(C₁₀H₉O₃)₂] | Phenolic O⁻, Carbonyl O | Square Planar |

| Nickel(II) | [Ni(C₁₀H₉O₃)₂] | Phenolic O⁻, Carbonyl O | Square Planar / Tetrahedral |

| Cobalt(II) | [Co(C₁₀H₉O₃)₂] | Phenolic O⁻, Carbonyl O | Tetrahedral / Octahedral |

| Zinc(II) | [Zn(C₁₀H₉O₃)₂] | Phenolic O⁻, Carbonyl O | Tetrahedral |

| Palladium(II) | [Pd(C₁₀H₉O₃)₂] | Phenolic O⁻, Carbonyl O | Square Planar |

This table is based on the coordination chemistry of analogous O,O'-bidentate ligands. nih.govmdpi.com The synthesis of such complexes could open avenues for developing new catalysts, for example in oxidation or polymerization reactions. nih.gov

Exploration of Molecular Interactions and Biochemical Activity at a Fundamental Level

Investigation of Enzyme Binding and Inhibition Mechanisms (In Vitro)